molecular formula C16H16ClNO3S B14903665 Tosyl-D-phenylalaninoyl chloride

Tosyl-D-phenylalaninoyl chloride

Cat. No.: B14903665
M. Wt: 337.8 g/mol
InChI Key: KISOIDIHUAPEON-OAHLLOKOSA-N
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Description

Tosyl-D-phenylalaninoyl chloride is a specialized acyl chloride derivative in which the amino acid D-phenylalanine is functionalized with a tosyl (p-toluenesulfonyl) group at its amino terminus. This compound is primarily employed in peptide synthesis as a protecting group for amines, leveraging the tosyl moiety’s stability under basic conditions and its selective removal via reductive or nucleophilic methods . The D-configuration of phenylalanine confers stereochemical specificity, making it valuable in synthesizing enantiomerically pure peptides or chiral catalysts.

Properties

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride

InChI

InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3/t15-/m1/s1

InChI Key

KISOIDIHUAPEON-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tosyl-D-phenylalaninoyl chloride can be synthesized through the reaction of D-phenylalanine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

  • Dissolve D-phenylalanine in an appropriate solvent like dichloromethane.
  • Add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0°C.
  • Add pyridine dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Tosyl-D-phenylalaninoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Hydrolysis Conditions: Aqueous base (e.g., NaOH) or water.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of Tosyl-D-phenylalaninoyl chloride involves the formation of a reactive intermediate that can undergo various chemical transformations. The tosyl group acts as a protecting group for the amino group, preventing unwanted side reactions. The acid chloride functionality allows for easy substitution reactions with nucleophiles, facilitating the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tosyl-L-Phenylalaninoyl Chloride (Enantiomeric Form)

The L-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but differs in optical activity and biological interactions. For instance, in chiral environments like enzyme-active sites, the L-form may exhibit higher reactivity due to natural preference for L-amino acids. However, the D-form is preferred in synthesizing non-hydrolyzable peptide analogs or inhibitors resistant to proteases .

p-Toluenesulfonyl (Tosyl) Chloride

A precursor to Tosyl-D-phenylalaninoyl chloride, tosyl chloride (C₇H₇ClO₂S, MW 190.64 g/mol) is a versatile sulfonylating agent. Compared to the amino acid derivative, tosyl chloride is more reactive toward nucleophiles (e.g., amines, alcohols) but lacks stereochemical complexity. Its applications span sulfonamide synthesis and protecting-group chemistry, whereas this compound is niche in peptide engineering .

Benzoyl-D-Phenylalaninoyl Chloride

Replacing the tosyl group with benzoyl alters stability and deprotection kinetics. Benzoyl groups are cleaved under acidic conditions (e.g., HBr/AcOH), whereas tosyl groups require stronger reductants like Na/NH₃. The tosyl derivative’s electron-withdrawing sulfonyl group enhances electrophilicity, accelerating acylation reactions compared to benzoyl analogs .

Chloride-Containing Bioactive Compounds (e.g., Anthocyanin Chlorides)

While structurally distinct, chloride salts like callistephin chloride (C₂₁H₂₁ClO₁₀, MW 484.83 g/mol) and ideain chloride (C₂₁H₂₁ClO₁₀, MW 500.83 g/mol) highlight the role of chloride in stabilizing ionic interactions. In contrast, this compound’s covalent chloride is critical for acylation rather than charge balance .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₁₆H₁₆ClNO₄S 356.8 (calculated) Tosyl, acyl chloride Peptide synthesis, chiral catalysts
Tosyl-L-phenylalaninoyl chloride C₁₆H₁₆ClNO₄S 356.8 Tosyl, acyl chloride Enzymatic studies, protease substrates
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.64 Sulfonyl chloride Sulfonamide synthesis, protecting groups
Benzoyl-D-phenylalaninoyl chloride C₁₆H₁₄ClNO₃ 303.74 Benzoyl, acyl chloride Acid-labile peptide protection
Callistephin chloride C₂₁H₂₁ClO₁₀ 484.83 Anthocyanin, chloride salt Antioxidant, pH-sensitive dye

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